molecular formula C19H13Cl2N3 B3035729 1-(2-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole CAS No. 338411-31-7

1-(2-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole

Cat. No.: B3035729
CAS No.: 338411-31-7
M. Wt: 354.2 g/mol
InChI Key: PJZPFSZDPKDYPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole is a synthetic organic compound that belongs to the benzimidazole class. Compounds in this class are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of Chlorobenzyl and Chloropyridinyl Groups: The chlorobenzyl and chloropyridinyl groups can be introduced through nucleophilic substitution reactions using appropriate chlorinated precursors.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways and targets would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorobenzyl)-1H-benzimidazole: Lacks the pyridinyl group.

    2-(2-chloro-3-pyridinyl)-1H-benzimidazole: Lacks the chlorobenzyl group.

    1-(2-chlorobenzyl)-2-(2-methyl-3-pyridinyl)-1H-1,3-benzimidazole: Has a methyl group instead of a chlorine atom on the pyridinyl ring.

Uniqueness

1-(2-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole is unique due to the presence of both chlorobenzyl and chloropyridinyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-2-(2-chloropyridin-3-yl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3/c20-15-8-2-1-6-13(15)12-24-17-10-4-3-9-16(17)23-19(24)14-7-5-11-22-18(14)21/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZPFSZDPKDYPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2C4=C(N=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(2-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole
Reactant of Route 3
Reactant of Route 3
1-(2-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(2-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(2-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole
Reactant of Route 6
Reactant of Route 6
1-(2-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.